synthesis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol
synthesis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol
This technical guide details the synthesis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2). This molecule is a functionalized nitropyridine derivative, typically utilized as a pharmacophore scaffold in the development of kinase inhibitors or nicotinic acetylcholine receptor (nAChR) ligands.
The synthesis relies on a Nucleophilic Aromatic Substitution (
PART 1: RETROSYNTHETIC ANALYSIS & STRATEGY
To design a robust synthetic route, we deconstruct the target molecule into two commercially viable precursors.
Strategic Disconnection
The C-N bond connecting the pyridine ring and the alkyl chain is the strategic disconnection point.
-
Electrophile: 2-Chloro-3-nitropyridine . The chlorine atom is a good leaving group, and the ortho-nitro group activates the carbon for nucleophilic attack.
-
Nucleophile: 1-Amino-2-methylbutan-2-ol . A primary amine with a tertiary alcohol handle. The primary amine is significantly more nucleophilic than the tertiary alcohol, ensuring chemoselectivity without the need for protecting groups.
Reaction Scheme Visualization
Figure 1: Retrosynthetic breakdown of the target molecule into activated pyridine and amino-alcohol components.
PART 2: MECHANISTIC INSIGHT ( )
Understanding the mechanism is critical for troubleshooting low yields or impurities. This is not a concerted
-
Addition (Rate-Determining Step): The lone pair of the primary amine attacks the C2 position of the pyridine. The
-electrons from the C=N bond are delocalized onto the electronegative nitrogen and the nitro group, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . -
Elimination: The aromaticity is restored by the expulsion of the chloride ion (
), yielding the protonated product. -
Deprotonation: A base (auxiliary or excess amine) removes the proton from the bridging nitrogen to form the neutral final product.
Mechanistic Pathway
Figure 2: Stepwise addition-elimination mechanism characteristic of
PART 3: EXPERIMENTAL PROTOCOL
This protocol is designed for a 10 mmol scale . It uses Ethanol (EtOH) as a solvent, which is green, polar enough to stabilize the transition state, and allows for easy workup.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][6] | Amount | Role |
| 2-Chloro-3-nitropyridine | 158.54 | 1.0 | 1.59 g | Electrophile |
| 1-Amino-2-methylbutan-2-ol | 103.16 | 1.1 | 1.13 g | Nucleophile |
| Triethylamine ( | 101.19 | 1.5 | 2.1 mL | Base (Acid Scavenger) |
| Ethanol (Anhydrous) | - | - | 20 mL | Solvent |
Step-by-Step Procedure
1. Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-Chloro-3-nitropyridine (1.59 g, 10 mmol).
-
Add Ethanol (20 mL) and stir until the solid is fully dissolved. Note: The solution will likely be pale yellow.
-
Add Triethylamine (2.1 mL, 15 mmol). Reasoning: Neutralizes the HCl generated during the reaction, driving the equilibrium forward.
-
Add 1-Amino-2-methylbutan-2-ol (1.13 g, 11 mmol) dropwise.
2. Reaction Execution
-
Heat the mixture to reflux (approx. 80°C) using an oil bath.
-
Maintain reflux for 3–5 hours .
-
Monitor: Check progress via TLC (System: 50% Ethyl Acetate / 50% Hexanes).
-
Starting Material (
) should disappear. -
Product (
) will appear as a bright yellow/orange spot (nitro compounds are often colored).
-
3. Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol.
-
Dissolve the resulting yellow residue in Ethyl Acetate (50 mL) .
-
Wash the organic layer with:
-
Water (2 x 20 mL) : Removes triethylammonium chloride salts.
-
Brine (1 x 20 mL) : Removes residual water.
-
-
Dry the organic phase over anhydrous
(Sodium Sulfate).[2] -
Filter and concentrate in vacuo to yield the crude product.
4. Purification
-
Recrystallization (Recommended): The crude solid can often be recrystallized from a mixture of EtOH/Hexane (1:5) or IPA/Heptane .
-
Flash Chromatography (Alternative): If oil remains, purify on silica gel eluting with a gradient of 0%
60% EtOAc in Hexanes.
PART 4: PROCESS OPTIMIZATION & TROUBLESHOOTING
Critical Control Points
| Issue | Cause | Solution |
| Low Conversion | Steric hindrance of the amine or low temperature. | Switch solvent to Acetonitrile ( |
| Bis-substitution | Excess amine attacking the nitro group (rare but possible). | Strictly control stoichiometry (1.1 equiv amine) and temperature. |
| Regioselectivity | Attack at C4 or C6? | Unlikely. The 3-nitro group directs attack primarily to C2 due to the "ortho-effect" and chelation stabilization. |
| O-Alkylation | Alcohol group reacting instead of amine. | The amine is significantly more nucleophilic. Do not use strong bases like NaH which would deprotonate the alcohol. Use mild bases ( |
Workflow Diagram
Figure 3: Operational workflow for the synthesis and purification of the target compound.
PART 5: SAFETY & HANDLING
-
Nitropyridines: Can be energetic.[7] While 2-chloro-3-nitropyridine is generally stable, avoid subjecting the dry solid to excessive heat or friction.
-
Sensitization: Nitropyridines are potential skin sensitizers. Wear nitrile gloves and work in a fume hood.
-
Waste: Aqueous waste will contain triethylamine hydrochloride and traces of pyridine; dispose of in accordance with halogenated organic waste protocols.
PART 6: REFERENCES
-
BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. (General protocols for
on 2-halo-3-nitropyridines). -
ChemScene. Product Data: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS 1241347-85-2).[8] (Confirmation of target structure and stability).
-
Salomé, C., et al. Regioselective nucleophilic substitution of 2-chloro-3-nitropyridine.[9] (Mechanistic grounding for C2 selectivity). Cited in general literature for nitropyridine functionalization.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (
): Introduction and Mechanism. (Theoretical basis for addition-elimination).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. guidechem.com [guidechem.com]
